molecular formula C29H37Cl3N4OS B12734090 1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((2-(2-(dimethylamino)ethoxy)phenyl)methylene)-, trihydrochloride CAS No. 86759-04-8

1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((2-(2-(dimethylamino)ethoxy)phenyl)methylene)-, trihydrochloride

Cat. No.: B12734090
CAS No.: 86759-04-8
M. Wt: 596.1 g/mol
InChI Key: IOWAHSJJKMBURL-LKFYSFIFSA-N
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Description

1-Piperazinamine, 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((2-(2-(dimethylamino)ethoxy)phenyl)methylene)-, trihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as antipsychotic agents, antidepressants, and antihistamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from the basic building blocks of piperazine and dibenzothiepin. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, including its binding to specific receptors.

    Medicine: Investigated for its potential therapeutic effects, such as antipsychotic or antidepressant properties.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate their activity, leading to changes in neurotransmitter levels and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another piperazine derivative used as an antipsychotic.

    Amitriptyline: A tricyclic antidepressant with a similar dibenzothiepin structure.

    Diphenhydramine: An antihistamine with a related chemical structure.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its specific binding affinity and activity profile could make it more effective or have fewer side effects compared to similar compounds.

Properties

CAS No.

86759-04-8

Molecular Formula

C29H37Cl3N4OS

Molecular Weight

596.1 g/mol

IUPAC Name

2-[2-[(E)-[4-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;trihydrochloride

InChI

InChI=1S/C29H34N4OS.3ClH/c1-31(2)19-20-34-27-12-6-3-10-24(27)22-30-33-17-15-32(16-18-33)26-21-23-9-4-7-13-28(23)35-29-14-8-5-11-25(26)29;;;/h3-14,22,26H,15-21H2,1-2H3;3*1H/b30-22+;;;

InChI Key

IOWAHSJJKMBURL-LKFYSFIFSA-N

Isomeric SMILES

CN(C)CCOC1=CC=CC=C1/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35.Cl.Cl.Cl

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=CC=CC=C35.Cl.Cl.Cl

Origin of Product

United States

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